molecular formula C12H12N2O2S B12215734 (5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione

(5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione

Cat. No.: B12215734
M. Wt: 248.30 g/mol
InChI Key: IVEJXGNFULDNLM-NTMALXAHSA-N
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Description

3-(2-Aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a phenylmethylidene group and an aminoethyl side chain. Thiazolidinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of a thiazolidine-2,4-dione derivative with a benzaldehyde derivative in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as chromatography can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylmethylidene group to a phenylmethyl group.

    Substitution: The aminoethyl side chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenylmethyl derivatives.

    Substitution: Various substituted thiazolidinedione derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.

    Medicine: It has been investigated for its potential use in the treatment of diabetes and other metabolic disorders.

    Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in glucose metabolism, thereby exerting its antidiabetic effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione with antidiabetic properties.

    Pioglitazone: A thiazolidinedione used in the treatment of type 2 diabetes.

    Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

3-(2-Aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, which confer distinct biological activities. Unlike other thiazolidinediones, this compound has an aminoethyl side chain and a phenylmethylidene group, which may contribute to its unique pharmacological profile.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H12N2O2S/c13-6-7-14-11(15)10(17-12(14)16)8-9-4-2-1-3-5-9/h1-5,8H,6-7,13H2/b10-8-

InChI Key

IVEJXGNFULDNLM-NTMALXAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN

Origin of Product

United States

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